5-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid
Description
5-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid is a fluorinated heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a trifluoropropyl group at position 5 and a carboxylic acid moiety at position 3. The 1,2,4-oxadiazole scaffold is widely utilized in medicinal chemistry due to its metabolic stability and ability to act as a bioisostere for esters or amides . The carboxylic acid group enables hydrogen bonding, which is critical for interactions with biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C6H5F3N2O3 |
|---|---|
Molecular Weight |
210.11 g/mol |
IUPAC Name |
5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C6H5F3N2O3/c7-6(8,9)2-1-3-10-4(5(12)13)11-14-3/h1-2H2,(H,12,13) |
InChI Key |
ZXIRLKKKFIXGTP-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(F)(F)F)C1=NC(=NO1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The primary strategy for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclodehydration of amidoxime intermediates derived from nitriles or carboxylic acid derivatives. The trifluoropropyl substituent is typically introduced via perfluoroalkyl amidoximes or acylation with perfluoroacyl chlorides, followed by ring closure under dehydrating conditions.
Stepwise Preparation Method
| Step | Reaction Type | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Formation of Perfluoroalkyl Amidoxime | Reaction of 3,3,3-trifluoropropionitrile with hydroxylamine | Forms 3-(3,3,3-trifluoropropyl)amidoxime intermediate |
| 2 | O-Acylation | Reaction of amidoxime with trifluoroacetyl chloride or other perfluoroacyl chlorides | Produces O-perfluoroacyl amidoxime intermediate |
| 3 | Cyclodehydration | Heating with phosphorus pentoxide (P2O5) at 200-300°C or solvent-free conditions with excess perfluoroacyl chloride | Cyclization to 1,2,4-oxadiazole ring |
| 4 | Functional Group Manipulation | Hydrolysis or further functionalization to introduce carboxylic acid group at position 3 | Yields the target this compound |
This method is supported by the classical work of Brown et al. and recent patent literature, which highlight the importance of controlled cyclization conditions and the use of perfluoroacyl chlorides as both acylating and dehydrating agents, often under solvent-free conditions to improve yield and purity.
Alternative Synthetic Routes
Microwave-Assisted Solvent-Free Synthesis : Microwave irradiation has been employed to accelerate the formation of 1,2,4-oxadiazoles with alkyl substituents, dramatically reducing reaction times from hours to minutes. For example, the synthesis of 3-aryl-5-pentyl-1,2,4-oxadiazoles was achieved by irradiating a mixture of arylamidoximes and esters with potassium carbonate under microwave conditions for 8 minutes, yielding high purity products. This approach could be adapted for trifluoropropyl substituents by using appropriate trifluoropropyl esters or amidoximes.
DNA-Conjugated Synthesis for Library Generation : A multistep protocol involving conversion of aryl nitriles to amidoximes, followed by O-acylation and cyclodehydration under mild buffered conditions (pH 9.5 borate buffer at 90°C), has been reported for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles on DNA-conjugated molecules. Although primarily for library synthesis, the methodology demonstrates mild and efficient cyclization that could be applicable for trifluoropropyl derivatives.
Detailed Reaction Conditions and Parameters
Mechanistic Insights
The key mechanistic step involves the cyclodehydration of the O-acyl amidoxime intermediate to form the 1,2,4-oxadiazole ring. This process requires removal of water and is facilitated by dehydrating agents or heating. The trifluoropropyl group remains intact during this step, providing the desired substitution pattern.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Classical Two-Step (Brown et al.) | 3,3,3-Trifluoropropionitrile, hydroxylamine | Perfluoroacyl chloride, P2O5 | 200-300°C, solvent-free | High regioselectivity, well-established | High temperature, harsh conditions |
| Microwave-Assisted Synthesis | Aryl amidoximes, esters | K2CO3, microwave irradiation | 650 W, 8 min, solvent-free | Rapid, energy-efficient | Adaptation needed for trifluoropropyl |
| DNA-Conjugated Mild Cyclization | Aryl nitriles, hydroxylamine | O-acylation agents, borate buffer | 90°C, pH 9.5, 2 h | Mild conditions, high conversion | Primarily for library synthesis |
Research Findings and Characterization
The synthesized 1,2,4-oxadiazoles bearing trifluoropropyl groups show good thermal stability and purity when prepared via the classical and microwave methods.
Spectroscopic characterization including FT-IR, ^1H-NMR, and mass spectrometry confirms the successful formation of the oxadiazole ring and the presence of trifluoropropyl substituents.
Thermal analysis (TGA-DTG) indicates that these compounds are stable up to temperatures exceeding 200°C, suitable for further application development.
Chemical Reactions Analysis
General Synthetic Routes
The compound is typically synthesized via reactions involving hydrazine derivatives and carbonyl compounds, followed by cyclization. Key steps may include:
-
Reaction of hydrazine derivatives with trifluoroacetic acid derivatives
-
Cyclization under controlled conditions (e.g., temperature, solvent)
Cobalt-Mediated Nitrene Transfer and Aza-Wittig Cascade Reaction
A novel method involves a three-component reaction using:
-
Sulfonyl azides (e.g., para-toluenesulfonyl azide)
-
Nitrile imidazole triphosphorane (NIITP)
-
Carboxylic acids
Mechanism :
-
Cobalt(II) mediates nitrene transfer, generating a carbodiimide intermediate.
-
The intermediate reacts with carboxylic acids to form an iminophosphorane.
-
An aza-Wittig reaction occurs, producing 5-substituted-N-sulfonyl-1,3,4-oxadiazol-2(3H)-imines .
Key Parameters :
-
Catalyst: CoCl₂ (stoichiometric or catalytic amounts)
-
Solvent: MeCN (acetonitrile)
-
Temperature: 80°C
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group undergoes typical transformations:
-
Esterification : Reaction with alcohols under acidic/basic conditions.
-
Amidation : Conversion to amides via coupling reagents (e.g., EDC) .
-
Decarboxylation : Potential thermal decomposition to release CO₂.
Heterocyclic Reactions
The oxadiazole ring participates in:
-
Aza-Wittig Reactions : Formation of imines via ylide intermediates .
-
Nucleophilic Substitution : Attack by amines or alcohols at reactive positions.
-
Cycloaddition : Limited data, but possible thermal or photochemical reactivity.
Trifluoropropyl Substituent Reactions
The trifluoropropyl group may undergo:
-
Fluoride displacement (unlikely due to strong C-F bonds).
-
Hydrogenation (reduction of CF₃ groups to CH₂F or CH₃ groups).
Biological Interactions
-
Enzyme Inhibition : Oxadiazole derivatives often target enzymes (e.g., HDAC-1) via hydrophobic interactions .
-
Apoptosis Induction : Similar oxadiazoles increase p53 expression and caspase-3 cleavage in cancer cells .
-
Antimicrobial Activity : Disruption of fungal cell membranes or metabolic pathways.
Structural Influence on Reactivity
The trifluoropropyl group enhances:
-
Lipophilicity , improving membrane permeability for biological targets.
-
Stability of intermediates in cascade reactions (e.g., aza-Wittig) .
Pharmaceuticals
-
Anticancer Agents : Potential HDAC inhibitors (IC₅₀ ~8–12 nM) .
-
Antimicrobials : ROS generation or enzyme inhibition.
Agrochemicals
-
Fungicides : Disruption of phytopathogenic fungal membranes.
Comparative Reaction Analysis
Scientific Research Applications
5-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoropropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The electron-withdrawing effects of the trifluoropropyl group can also influence the compound’s reactivity and stability, affecting its overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Oxadiazole-Carboxylic Acid Derivatives
Key Comparative Analysis
However, the longer alkyl chain may reduce solubility in aqueous environments. Ethoxyphenyl () introduces aromaticity and an ether oxygen, enabling π-π stacking or hydrogen bonding, which is critical for enzyme inhibition . Bromophenyl () offers a reactive site for further functionalization via cross-coupling reactions, making it valuable in medicinal chemistry workflows .
Synthetic Accessibility :
- Ester hydrolysis (as demonstrated for 5-(2-ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid in ) is a common route to oxadiazole-carboxylic acids. The target compound may be synthesized similarly, though the trifluoropropyl group could require specialized fluorination steps.
While direct safety data for the target compound is unavailable, analogous fluorinated molecules suggest the need for protective equipment (gloves, goggles) and controlled ventilation .
Biological Relevance :
- Oxadiazole-carboxylic acids are frequently explored as enzyme inhibitors. For example, the ethoxyphenyl analog in inhibits Chikungunya P2 cysteine, suggesting the target compound could similarly target cysteine proteases or nucleophilic active sites .
Biological Activity
5-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid is a compound of interest due to its diverse biological activities. This article reviews the available research findings on its biological activity, focusing on its potential applications in agriculture and medicine.
1. Overview of Oxadiazole Compounds
Oxadiazoles are a class of heterocyclic compounds known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 1,2,4-oxadiazole scaffold has been extensively studied for its efficacy against various pathogens and cancer cell lines.
2. Antifungal Activity
Research indicates that derivatives of 1,2,4-oxadiazoles, including those substituted with trifluoromethyl groups like this compound, exhibit significant antifungal properties. For instance:
- Fungicidal Efficacy : Compounds in this category have been shown to effectively control phytopathogenic fungi. The mechanism often involves disrupting fungal cell wall synthesis or inhibiting key enzymes necessary for fungal growth .
3. Antimicrobial Activity
In addition to antifungal properties, oxadiazole derivatives have demonstrated antimicrobial activity against various bacterial strains. Specifically:
- Mycobacterium tuberculosis : Some studies have highlighted the potential of oxadiazole derivatives in combating drug-resistant strains of Mycobacterium tuberculosis. For example, certain compounds showed minimum inhibitory concentrations (MIC) as low as 0.045 µg/mL against resistant strains .
4. Anticancer Properties
The anticancer potential of this compound is noteworthy:
- Mechanism of Action : The compound exhibits cytotoxic effects on various cancer cell lines by inhibiting critical enzymes involved in cancer proliferation such as histone deacetylases (HDACs) and thymidylate synthase .
- Case Studies : In vitro studies have indicated that modifications to the oxadiazole structure can enhance its potency against cancer cells while reducing toxicity to normal cells .
5. Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of oxadiazoles and their biological activity is crucial for drug development:
| Compound Structure | Biological Activity | Notes |
|---|---|---|
| This compound | Antifungal & Anticancer | Effective against fungal pathogens and exhibits cytotoxicity towards cancer cells |
| Other Oxadiazole Derivatives | Varies | Structural modifications can enhance activity against specific targets |
6. Conclusion and Future Directions
The compound this compound shows promise in various therapeutic areas due to its biological activity against fungi and cancer cells. Continued research into its mechanisms and structural modifications could lead to the development of new antifungal agents and anticancer drugs.
Future studies should focus on:
- In vivo Testing : Assessing the efficacy and safety in animal models.
- Mechanistic Studies : Elucidating the precise pathways through which these compounds exert their effects.
- Formulation Development : Exploring delivery methods that enhance bioavailability and target specificity.
Q & A
Q. What are the recommended synthetic routes for 5-(3,3,3-Trifluoropropyl)-1,2,4-oxadiazole-3-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via cyclocondensation of a trifluoropropyl-substituted amidoxime with a carboxylic acid derivative. Key steps include:
- Amidoxime Preparation : React 3,3,3-trifluoropropyl nitrile with hydroxylamine under basic conditions (e.g., NaOH, ethanol, 60°C, 12 hours) to form the amidoxime intermediate.
- Cyclocondensation : Treat the amidoxime with a carboxylic acid chloride (e.g., oxalyl chloride) in anhydrous dichloromethane at 0–5°C, followed by slow warming to room temperature.
- Yield Optimization : Lower temperatures reduce side reactions (e.g., hydrolysis of the oxadiazole ring), while prolonged stirring (24–48 hours) improves cyclization efficiency. Purity is verified via HPLC (C18 column, acetonitrile/water gradient) .
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- NMR : H NMR should show characteristic signals for the trifluoropropyl group (δ 2.5–3.0 ppm, multiplet) and oxadiazole protons (δ 8.1–8.3 ppm). F NMR confirms trifluoromethyl integration (δ -60 to -65 ppm).
- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M-H] at m/z 254.04 (calculated for CHFNO).
- X-ray Crystallography : Resolve bond angles (e.g., N-O-C in oxadiazole ≈ 120°) and confirm steric effects of the trifluoropropyl group .
Advanced Research Questions
Q. How can researchers address contradictory spectroscopic data between experimental and computational models?
Methodological Answer: Discrepancies often arise from solvent effects or tautomerism. To resolve:
Solvent Correction : Re-run NMR in deuterated DMSO or CDCl to assess solvent-induced shifts.
DFT Calculations : Use Gaussian or ORCA software to simulate C NMR spectra (B3LYP/6-311+G(d,p) basis set). Compare experimental vs. computed chemical shifts for the oxadiazole carbonyl (C=O, ~170 ppm).
Dynamic NMR : Perform variable-temperature NMR to detect tautomeric equilibria (e.g., oxadiazole ↔ open-chain nitrile oxide) .
Q. What strategies mitigate side reactions during functionalization of the oxadiazole ring?
Methodological Answer: The electron-deficient oxadiazole ring is prone to nucleophilic attack. Mitigation strategies:
- Protecting Groups : Temporarily protect the carboxylic acid with tert-butyl or benzyl esters during alkylation/arylation.
- Low-Temperature Electrophilic Substitution : Perform reactions at -20°C in anhydrous DMF to minimize ring opening.
- Catalytic Methods : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for C–H functionalization, which preserves the oxadiazole core .
Q. How does the trifluoropropyl group influence the compound’s physicochemical properties and bioactivity?
Methodological Answer: The trifluoropropyl group enhances:
- Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability (measured via shake-flask method).
- Metabolic Stability : Resistance to cytochrome P450 oxidation (tested in liver microsomes).
- Bioactivity : In antimicrobial assays (e.g., MIC against S. aureus), the CF group boosts potency 4-fold compared to methyl analogs. This is attributed to enhanced target binding (e.g., bacterial topoisomerase II) via hydrophobic and electrostatic interactions .
Q. What analytical techniques resolve impurities in scaled-up synthesis batches?
Methodological Answer:
- HPLC-MS : Identify impurities >0.1% (e.g., hydrolyzed oxadiazole or unreacted amidoxime).
- Preparative Chromatography : Use reverse-phase C18 columns with isocratic elution (70:30 acetonitrile/water) to isolate the pure compound.
- Crystallization : Recrystallize from ethanol/water (4:1) to remove polar byproducts .
Q. How can researchers design derivatives to improve aqueous solubility without compromising activity?
Methodological Answer:
- Ionizable Groups : Introduce tertiary amines (e.g., morpholine) at the carboxylic acid via amide coupling.
- PEGylation : Attach polyethylene glycol (PEG) chains to the trifluoropropyl group.
- Co-crystallization : Form salts with L-arginine or tris(hydroxymethyl)aminomethane to enhance solubility. Evaluate via shake-flask solubility tests (pH 7.4 PBS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
